Enhanced Hydrogen Bond Donor Capacity Versus 5-Fluoro and 5-Methoxy Analogs
5-Hydroxyquinoline-3-carboxylic acid possesses 2 hydrogen bond donors (HBDs), a direct consequence of its hydroxyl substituent. This represents a 100% increase in HBD count relative to 5-fluoroquinoline-3-carboxylic acid (1 HBD) and 5-methoxyquinoline-3-carboxylic acid (1 HBD) [1]. This property is critical for target engagement, as HBD capacity directly influences a molecule's ability to act as a metal-chelating pharmacophore, a key mechanism for HIV-1 integrase inhibition [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 5-Fluoroquinoline-3-carboxylic acid: 1 HBD; 5-Methoxyquinoline-3-carboxylic acid: 1 HBD |
| Quantified Difference | Target compound exhibits a 100% increase (1 additional HBD) over both comparators. |
| Conditions | In silico structural property calculation. |
Why This Matters
The additional hydrogen bond donor capacity is essential for forming specific interactions with biological targets, such as the two-metal chelation mechanism in HIV-1 integrase, a feature absent in the fluoro and methoxy analogs.
- [1] AngeneChemical. 5-Hydroxyquinoline-3-carboxylic acid. Hydrogen Bond Donor Count: 2. and 5-Fluoroquinoline-3-carboxylic acid. Hydrogen Bond Donor Count: 1. and 5-Methoxyquinoline-3-carboxylic acid. Hydrogen Bond Donor Count: 1. View Source
- [2] Sechi, M., et al. 'Structural modifications of quinolone-3-carboxylic acids with anti-HIV activity.' Bioorganic & Medicinal Chemistry, 2011. The introduction of an OH at C-5 provides an additional metal binding site. View Source
